molecular formula C7H18Cl2N2O B2512135 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride CAS No. 2470440-51-6

3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride

Cat. No.: B2512135
CAS No.: 2470440-51-6
M. Wt: 217.13
InChI Key: OYCLBCHTLYNMAW-UHFFFAOYSA-N
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Description

3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride is a chemical compound with the molecular formula C7H16Cl2N2O. It is a white crystalline powder that is often used in various scientific research applications. This compound is known for its unique structure, which includes a pyrrolidine ring and an aminopropyl group, making it a subject of interest in both organic and medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride typically involves the reaction of pyrrolidine with 1-chloropropane-2-amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction. The product is then purified through recrystallization to obtain the dihydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled temperatures and pressures. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The aminopropyl group can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, modulating their activity. The pyrrolidine ring can also interact with hydrophobic pockets within the target proteins, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-Aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride is unique due to its specific combination of a pyrrolidine ring and an aminopropyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

3-(1-aminopropan-2-yl)pyrrolidin-3-ol;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O.2ClH/c1-6(4-8)7(10)2-3-9-5-7;;/h6,9-10H,2-5,8H2,1H3;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYCLBCHTLYNMAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1(CCNC1)O.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H18Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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